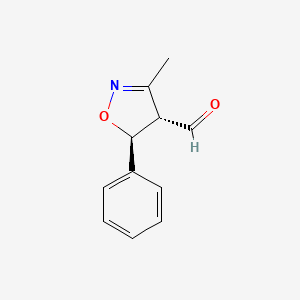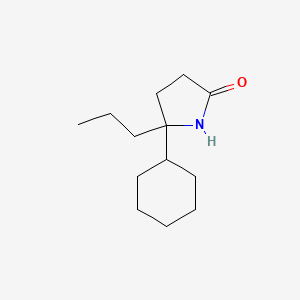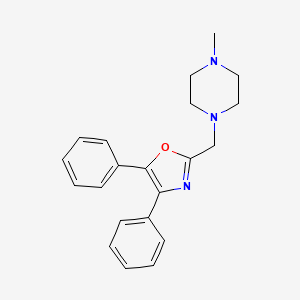
Benzofuran, 2-(4-chlorophenyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a 4-chlorophenyl group and a methyl group at specific positions on the benzofuran ring gives this compound unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting with 4-chlorobenzoyl chloride and 2-methylphenol, the reaction proceeds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired benzofuran structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems might be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chlorophenyl)-5-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups like nitro, sulfonyl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-5-methylbenzofuran has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 2-(4-Chlorophenyl)-5-methylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzofuran: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)-5-methylbenzofuran: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Methylbenzofuran:
Uniqueness: The presence of both the 4-chlorophenyl and methyl groups in 2-(4-Chlorophenyl)-5-methylbenzofuran imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other benzofuran derivatives.
Eigenschaften
CAS-Nummer |
183589-29-9 |
|---|---|
Molekularformel |
C15H11ClO |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-methyl-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |
InChI-Schlüssel |
BRGSXZHMPXXTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




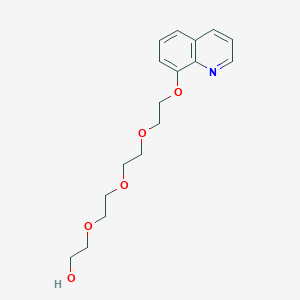
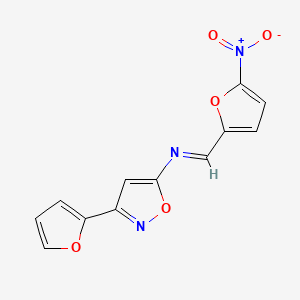
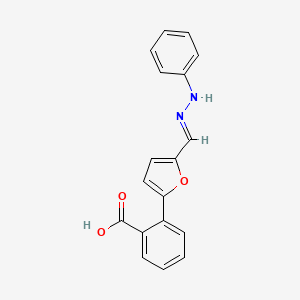
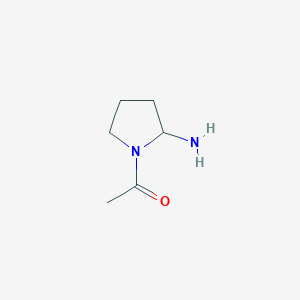


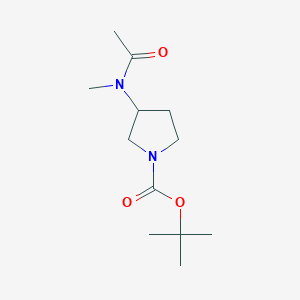
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
